Enthalpy of Formation: 2,4'- vs. Symmetric Bipyridines
The standard molar enthalpy of formation in the gaseous state (ΔfH°gas) at 298.15 K for the 2,4'-bipyridine core scaffold was determined to be 284.2 ± 2.7 kJ/mol, which is intermediate between the values for 2,2'-bipyridine (267.9 ± 3.0 kJ/mol) and 4,4'-bipyridine (293.1 ± 3.6 kJ/mol) [1]. Ab initio geometry optimizations at the 3-21G level further revealed that 2,4'-bipyridine adopts a near-planar conformation preferentially, in contrast to 4,4'-bipyridine, which has a nonplanar most stable form [1]. These data indicate that the 2,4' connectivity confers distinct thermodynamic properties that deviate meaningfully from both symmetric isomers.
| Evidence Dimension | Standard molar enthalpy of formation in gaseous state (ΔfH°gas) at 298.15 K |
|---|---|
| Target Compound Data | 2,4'-Bipyridine core: ΔfH°gas = 284.2 ± 2.7 kJ/mol |
| Comparator Or Baseline | 2,2'-Bipyridine: ΔfH°gas = 267.9 ± 3.0 kJ/mol; 4,4'-Bipyridine: ΔfH°gas = 293.1 ± 3.6 kJ/mol |
| Quantified Difference | ΔfH°gas of 2,4'-bipyridine is +16.3 kJ/mol higher than 2,2'-bipyridine and −8.9 kJ/mol lower than 4,4'-bipyridine |
| Conditions | Static bomb combustion calorimetry of crystalline solids; enthalpies of sublimation by Calvet microcalorimetry; T = 298.15 K |
Why This Matters
The intermediate enthalpy of formation directly affects sublimation purification protocols and thermal stability during MOF synthesis or drug-substance processing, making process parameters non-transferable across bipyridine isomers.
- [1] Ribeiro da Silva MAV, Morais VMF, Matos MAR, Rio CMA. Thermochemical and theoretical studies of some bipyridines. J Org Chem. 1995;60:5291-5294. doi:10.1021/jo00121a049. Data also archived at NIST Webbook: https://webbook.nist.gov/cgi/cbook.cgi?ID=C581475 View Source
